2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is an organic compound classified within the biphenyl family. Its structure features two chlorine atoms and two fluorine atoms, which significantly influence its chemical properties and reactivity. The compound is notable for its potential applications in scientific research, particularly in the fields of organic synthesis and materials science.
As a biphenyl derivative, this compound falls under the category of halogenated aromatic compounds. Its unique substituents categorize it as a functionalized biphenyl, making it relevant for studies in organic chemistry and material science due to its distinctive electronic properties.
The synthesis of 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde typically involves several steps:
The molecular formula of 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is . The structure can be represented using various chemical notation systems:
InChI=1S/C13H6Cl2F2O/c14-9-3-7(6-18)4-10(15)13(9)8-1-2-11(16)12(17)5-8/h1-6H
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)C=O)Cl)F)F
The molecular weight is approximately , indicating its relatively moderate size compared to other organic compounds .
2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde involves its interaction with biological targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity due to increased lipophilicity and potential for hydrogen bonding through the aldehyde group.
The compound's unique structure allows it to participate in various biochemical pathways, potentially influencing metabolic processes or acting as a precursor in synthetic pathways for more complex molecules.
The physical properties of 2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde include:
Chemical properties include:
2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde has several applications in scientific research:
This compound represents a valuable tool in both academic research and industrial applications due to its unique structural characteristics and reactivity profile.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4